molecular formula C20H24ClN3OS2 B2637508 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride CAS No. 1329862-48-7

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride

Cat. No.: B2637508
CAS No.: 1329862-48-7
M. Wt: 422
InChI Key: SQGBLWSERJLHNI-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines benzothiazole, tetrahydrothienopyridine, and pivalamide moieties, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride typically involves multiple steps. One common approach includes the following steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Cyclization: The benzothiazole intermediate undergoes cyclization with a thieno[2,3-c]pyridine derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3).

    Substitution Reaction: The resulting compound is then subjected to a substitution reaction with pivaloyl chloride to introduce the pivalamide group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride has several scientific research applications:

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2.ClH/c1-20(2,3)19(24)22-18-16(12-9-10-23(4)11-15(12)26-18)17-21-13-7-5-6-8-14(13)25-17;/h5-8H,9-11H2,1-4H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGBLWSERJLHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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